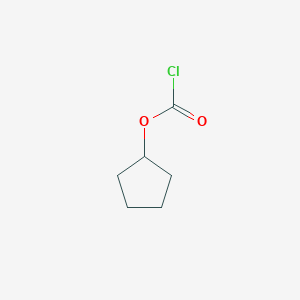

Cyclopentyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQCRLNKHHXELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371005 | |

| Record name | Cyclopentyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50715-28-1 | |

| Record name | Cyclopentyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50715-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050715281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl Chloroformate

CAS Number: 50715-28-1

This technical guide provides a comprehensive overview of Cyclopentyl chloroformate, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a colorless liquid known for its role as a versatile reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO₂ | [2][3] |

| Molecular Weight | 148.59 g/mol | [2][3] |

| Density | 1.19 - 1.2 g/cm³ (Predicted/Relative) | [2][4][5] |

| Boiling Point | 65 °C @ 23 mmHg69.0-70.5 °C @ 25 Torr80 °C @ 75 mmHg173.3 ± 7.0 °C @ 760 mmHg | [2][5][6][7] |

| Flash Point | 66.7 °C | [2][5] |

| Refractive Index | 1.463 - 1.464 | [2][5] |

| Vapor Pressure | 1.27 - 1.3 mmHg @ 25°C | [2][5] |

Synthesis of this compound

This compound is typically synthesized by reacting cyclopentanol (B49286) with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base.[7][8] This reaction introduces the reactive chloroformate group.

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Cyclopentanol (10.9 mL, 120 mmol)

-

Pyridine (B92270) (10.7 mL, 132 mmol)

-

Triphosgene (11.87 g, 40.0 mmol)

-

Anhydrous ether (100 mL)

-

1.0 N HCl aqueous solution (110 mL)

-

Brine (60 mL)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of triphosgene in anhydrous ether is prepared in a reaction vessel and cooled to -70 °C.[7]

-

A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution at -70 °C.[7]

-

The reaction mixture is stirred continuously for 1 hour at this temperature.[7]

-

The cooling bath is removed, and stirring is continued at room temperature for an additional 1.5 hours.[7]

-

The reaction is quenched by adding 1.0 N HCl aqueous solution for acidification.[7]

-

The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.[7]

-

The solvent is removed by distillation under reduced pressure to yield this compound.[7] A boiling point of 80 °C at 75 mmHg has been reported with an 80.7% yield.[7]

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H9ClO2 | CID 2735892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. Cyclopentyl carbonochloridate | CAS#:50715-28-1 | Chemsrc [chemsrc.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]

Cyclopentyl chloroformate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopentyl chloroformate, a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its fundamental chemical properties and a detailed experimental protocol for its synthesis.

Core Chemical Properties

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules.[1] Its primary application includes its role in the creation of peptidomimetic Hepatitis C protease inhibitors, which are vital for developing antiviral therapies.[1][2]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₂ | PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5] |

| Molecular Weight | 148.59 g/mol | PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5] |

| CAS Number | 50715-28-1 | PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5] |

| Appearance | Brown liquid | CymitQuimica[4] |

| Boiling Point | 69.0-70.5 °C (at 25 Torr) | ChemBK[2] |

| Flash Point | 66.7°C | ChemBK[2] |

| Purity | ≥98% | SCBT[5] |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound from cyclopentanol (B49286) and triphosgene (B27547).[6]

Materials:

-

Cyclopentanol (10.9 mL, 120 mmol)

-

Pyridine (B92270) (10.7 mL, 132 mmol)

-

Triphosgene (11.87 g, 40.0 mmol)

-

Anhydrous ether (100 mL)

-

1.0 N HCl aqueous solution (110 mL)

-

Brine (60 mL)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of triphosgene in anhydrous ether (100 mL) is cooled to -70 °C.

-

A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution.

-

The reaction mixture is stirred continuously for 1 hour at -70 °C.

-

The mixture is then removed from the low-temperature bath and stirring is continued at room temperature for an additional 1.5 hours.

-

Acidification is performed by adding 1.0 N HCl aqueous solution (110 mL).

-

The organic phase is separated, washed with brine (60 mL), and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield this compound.[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Synthesis of Cyclopentyl Chloroformate Utilizing Triphosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl chloroformate is a valuable reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis requires careful handling of reagents due to the toxicity of phosgene (B1210022) and its derivatives. Triphosgene (B27547), a stable crystalline solid, has emerged as a safer and more convenient substitute for gaseous phosgene, offering operational simplicity for both laboratory and industrial scale reactions.[1] This technical guide provides an in-depth overview of the synthesis of this compound from cyclopentanol (B49286) using triphosgene, detailing experimental protocols, quantitative data, and reaction pathways.

Reaction Overview

The synthesis of this compound from cyclopentanol using triphosgene is a chloroformylation reaction. In this process, the hydroxyl group of cyclopentanol reacts with triphosgene, which serves as a source of phosgene, to form the corresponding chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[1][2]

Quantitative Data Summary

Two primary protocols for the synthesis of this compound using triphosgene have been reported, each with distinct reaction conditions and resulting yields. The quantitative data from these protocols are summarized in the table below for clear comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Cyclopentanol | 120 mmol | Not specified |

| Triphosgene | 40.0 mmol | 4 mol |

| Pyridine | 132 mmol | - |

| Triethylamine | - | 12 mol |

| Solvent | Anhydrous Ether (100 mL) | Dichloromethane (B109758) (7 L) |

| Temperature | -70 °C to Room Temp | -5 °C to 25 °C |

| Reaction Time | 2.5 hours | 13 hours |

| Yield | 80.7% | 97.4% |

| Product Quantity | 14.395 g | Not specified |

| Purity | Used directly without further purification | Not specified |

| Boiling Point | 80 °C / 75 mmHg | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established synthetic procedures.[2]

Protocol 1: Synthesis in Anhydrous Ether with Pyridine

This procedure utilizes pyridine as the base and anhydrous ether as the solvent, with an initial low-temperature reaction condition.

Materials:

-

Cyclopentanol (10.9 mL, 120 mmol)

-

Pyridine (10.7 mL, 132 mmol)

-

Triphosgene (11.87 g, 40.0 mmol)

-

Anhydrous Ether (100 mL)

-

1.0 N HCl aqueous solution (110 mL)

-

Brine (60 mL)

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of triphosgene in anhydrous ether is prepared in a reaction vessel and cooled to -70 °C.

-

A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution.

-

The reaction mixture is stirred continuously for 1 hour at -70 °C.

-

The cooling bath is removed, and stirring is continued at room temperature for an additional 1.5 hours.

-

The reaction is quenched by the addition of 1.0 N HCl aqueous solution for acidification.

-

The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis in Dichloromethane with Triethylamine

This alternative protocol employs triethylamine as the base and dichloromethane as the solvent, suitable for larger scale synthesis.[2]

Materials:

-

Cyclopentanol (or other alcohol, e.g., L-menthol as a general example)

-

Triphosgene (4 mol)

-

Triethylamine (12 mol)

-

Dichloromethane (8.8 L total)

-

Water (3 L)

-

Dilute Hydrochloric Acid (5%, 3 L)

-

Sodium Carbonate solution (5%, 0.5 L)

-

Saturated Brine (0.5 L)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a jacketed reactor, add 7 L of dichloromethane and cool to -5 °C.

-

Add the alcohol (e.g., cyclopentanol) and triphosgene to the cooled solvent and stir until dissolved.

-

A solution of triethylamine in 1.8 L of dichloromethane is added dropwise over 1 to 2 hours, maintaining the temperature at -5 °C.

-

The reaction is held at this temperature for 3 hours.

-

The temperature is then allowed to rise to 25 °C, and the mixture is stirred for approximately 10 hours.

-

After the reaction is complete, the mixture is filtered.

-

The mother liquor is washed successively with water, dilute hydrochloric acid, sodium carbonate solution, and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation, and the crude product is purified by distillation under reduced pressure to yield the final product.

Reaction Pathway and Workflow Diagrams

Reaction Mechanism

The reaction of cyclopentanol with triphosgene in the presence of a base proceeds through the formation of a chloroformate. Triphosgene acts as a phosgene equivalent, which can react directly or decompose into three molecules of phosgene. The alcohol's hydroxyl group nucleophilically attacks the carbonyl carbon of phosgene (or a related activated species from triphosgene), followed by the elimination of hydrogen chloride, which is neutralized by the base.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound using triphosgene, applicable to both detailed protocols.

Caption: A generalized experimental workflow for this compound synthesis.

The use of triphosgene for the synthesis of this compound offers a safer and more manageable alternative to traditional methods involving phosgene gas. The provided protocols demonstrate viable pathways to obtain this important chemical intermediate in high yields. The choice between the two presented methods may depend on the desired scale of the reaction, available equipment, and specific safety considerations. Proper handling and safety precautions are paramount when working with triphosgene and its byproducts. This guide serves as a comprehensive technical resource for researchers and professionals engaged in the synthesis and application of this compound.

References

Cyclopentyl Chloroformate: A Technical Guide for Scientific Professionals

An In-depth Whitepaper on the Physical, Chemical, and Reactive Properties of a Key Synthetic Intermediate

Cyclopentyl chloroformate (CAS No. 50715-28-1) is a vital reagent and intermediate in modern organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where it serves as a critical building block for complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its core properties, experimental protocols, and key applications to support researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a colorless to brown liquid characterized by the chemical formula C₆H₉ClO₂.[1] As a chloroformate ester, its reactivity is primarily dictated by the electrophilic carbonyl carbon, making it an efficient reagent for introducing the cyclopentyloxycarbonyl protecting group or for constructing carbamates and carbonates.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data points are readily available, others, such as melting point and solubility in specific solvents, are not consistently reported in the literature.

| Property | Value | Citation(s) |

| CAS Number | 50715-28-1 | [2] |

| IUPAC Name | cyclopentyl carbonochloridate | [3] |

| Synonyms | Cyclopentyl carbonochloridate, Cyclopentyloxycarbonyl chloride | [4] |

| Molecular Formula | C₆H₉ClO₂ | [2] |

| Molecular Weight | 148.59 g/mol | [2] |

| Physical State | Liquid | [5] |

| Appearance | Colorless to brown liquid | [1] |

| Density | 1.19 g/cm³ (Predicted), 1.2 g/cm³ (Relative) | [2][5] |

| Boiling Point | 69.0-70.5 °C at 25 Torr; 80 °C at 75 mmHg | [2][6] |

| Flash Point | 66.7°C (Note: Some sources report this value as not available) | [2][5][7] |

| Refractive Index | 1.463 | [2] |

| Vapor Pressure | 1.27 mmHg at 25°C | [2] |

| Melting Point | Not available | [5][8] |

| Solubility | Soluble in usual organic solvents (e.g., acetone, toluene, THF) | [9] |

| Stability | Stable under recommended storage conditions (2-8°C, tightly sealed) | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids | [5] |

| Hazardous Decomposition | Carbon oxides, Hydrogen chloride | [5] |

Chemical Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its application in organic chemistry. It is typically prepared from cyclopentanol (B49286) and a phosgene (B1210022) equivalent and is highly reactive toward nucleophiles.

General Reactivity Profile

As an acyl chloride derivative, this compound readily undergoes nucleophilic acyl substitution. This reactivity makes it an excellent reagent for the formation of carbamates, carbonates, and mixed anhydrides. The general reaction pathways are illustrated below.

Caption: General reaction pathways of this compound with common nucleophiles.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide established protocols for the synthesis of this compound and a key application.

Synthesis of this compound from Cyclopentanol

This protocol details the synthesis of this compound using triphosgene (B27547) as a phosgene equivalent.[6]

Materials:

-

Cyclopentanol (10.9 mL, 120 mmol)

-

Pyridine (B92270) (10.7 mL, 132 mmol)

-

Triphosgene (11.87 g, 40.0 mmol)

-

Anhydrous diethyl ether (100 mL)

-

1.0 N HCl aqueous solution (110 mL)

-

Brine (60 mL)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of triphosgene in anhydrous diethyl ether is prepared in a flask and cooled to -70 °C under an inert atmosphere.

-

A pre-mixed solution of cyclopentanol and pyridine is added dropwise to the cold triphosgene solution.

-

The reaction mixture is stirred for 1 hour at -70 °C.

-

The cooling bath is removed, and the mixture is stirred for an additional 1.5 hours at room temperature.

-

The reaction is quenched by the addition of 1.0 N HCl solution for acidification.

-

The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Application in the Synthesis of Zafirlukast

This compound is a key reagent in the synthesis of Zafirlukast, an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[10][11] In this synthesis, it reacts with a 5-amino indole (B1671886) derivative to form a carbamate linkage.[10]

Materials:

-

5-amino indole derivative (e.g., product from the reduction of N-{3-methyl-4-(N-methyl-5-nitro-1H-3-indolyl)methyl benzoyl}-2-methyl-1-benzenesulfonamide) (1 equivalent)

-

N-methylmorpholine (NMM) (1.2 equivalents)

-

Dichloromethane (DCM) as solvent

-

This compound (1 equivalent)

Procedure:

-

The 5-amino indole derivative and N-methylmorpholine are dissolved in dichloromethane.

-

The solution is cooled to 0 °C.

-

This compound is added slowly to the cooled solution.

-

The reaction proceeds to form the cyclopentyl carbamate derivative, which is a precursor to Zafirlukast.

Caption: Logical flow showing the use of this compound in Zafirlukast synthesis.

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

While specific protocols for this compound are not widely published, a general method for analyzing chloroformate derivatives or compounds derivatized with chloroformates can be adapted. Chloroformates are often used as derivatizing agents to improve the volatility of polar analytes for GC-MS analysis.[12][13]

General Protocol for GC-MS Analysis:

-

Sample Preparation: A solution of the analyte (this compound or a derivative) is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC. An appropriate injection mode (e.g., splitless) is used to maximize sensitivity.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms). The column oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that allows for structural elucidation and identification.

This technical guide provides a foundational understanding of this compound for scientific professionals. Its well-defined reactivity, coupled with established synthetic protocols, solidifies its role as an indispensable tool in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H9ClO2 | CID 2735892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | PMC Isochem [pmcisochem.fr]

- 5. aksci.com [aksci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. valsynthese.ch [valsynthese.ch]

- 9. framochem.com [framochem.com]

- 10. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentyl Chloroformate: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl chloroformate is a key chemical intermediate in various synthetic pathways, particularly in the pharmaceutical industry for the development of antiviral therapies such as peptidomimetic Hepatitis C protease inhibitors.[1] Its utility as a reagent for introducing the cyclopentyloxycarbonyl moiety in organic synthesis makes it a valuable compound in fine chemical production as well.[1] However, its hazardous nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the essential precautions for handling and storing this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled.[2][3] Furthermore, it causes severe skin burns and serious eye damage, and may cause an allergic skin reaction.[2][3][4] Prolonged or repeated exposure may cause damage to organs.[3][4]

Table 1: GHS Hazard Statements

| Code | Hazard Statement |

| H226 | Flammable liquid and vapour.[3][4][5] |

| H302 | Harmful if swallowed.[2][3] |

| H312 | Harmful in contact with skin.[2] |

| H314 | Causes severe skin burns and eye damage.[2] |

| H317 | May cause an allergic skin reaction.[3][4][5] |

| H318 | Causes serious eye damage.[2][3][4][5] |

| H331 | Toxic if inhaled.[3][4][5] |

| H332 | Harmful if inhaled.[2] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

Table 2: Physical and Chemical Data

| Property | Value |

| CAS Number | 50715-28-1[2][3][4] |

| Molecular Formula | C6H9ClO2[3][4] |

| Molecular Weight | 148.59 g/mol [3][4] |

| Appearance | Colorless liquid |

| Purity | 95%[2] |

| Relative Density | 1.2[2] |

| Refractive Index | 1.46[2] |

Handling Precautions

Safe handling of this compound requires a controlled environment and strict adherence to personal protective measures.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][4][6]

-

Eyewash and Safety Shower: Facilities must be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[2][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Standard EN 166 (EU) or NIOSH (US) approved equipment is recommended.[4]

-

Skin Protection:

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved or equivalent respirator with an appropriate filter type (e.g., ABEK).[2][4]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling and before breaks.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

-

Remove contaminated clothing immediately and wash before reuse.[2]

Storage Conditions

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

-

Temperature: Store long-term at 2-8°C in a cool, dry place.[2]

-

Container: Keep the container tightly closed when not in use.[2] Vent the container periodically.

-

Environment: Store in a well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4] Take precautionary measures against static discharge.

-

Security: Store in a locked-up area accessible only to qualified or authorized personnel.[2]

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, alcohols, amines, and bases.[2][4][7] It is also water-reactive.[8]

-

Hazardous Decomposition Products: In case of fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides and hydrogen chloride.[2][4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release

-

Evacuate: Evacuate personnel from the affected area and ensure adequate ventilation.[4][6]

-

Control Ignition Sources: Remove all sources of ignition.[2][6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2][4]

-

Clean-up: Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable, closed container for disposal.[2][6]

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2][4]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for ensuring the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. aksci.com [aksci.com]

- 3. This compound | C6H9ClO2 | CID 2735892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. valsynthese.ch [valsynthese.ch]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Cyclobutyl chloroformate | C5H7ClO2 | CID 5362587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclopentyl Chloroformate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl chloroformate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to assess its solubility through established experimental protocols. The information herein is intended to support professionals in drug development and other scientific research fields where this compound is utilized as a key reagent and building block.

Executive Summary

This compound is a crucial chemical intermediate, notably used in the synthesis of novel peptidomimetic Hepatitis C protease inhibitors.[1] Understanding its solubility is paramount for reaction optimization, purification processes, and formulation development. This guide offers a qualitative assessment of its expected miscibility with a range of organic solvents, based on general principles of chemical compatibility. Furthermore, it provides detailed experimental protocols for both qualitative and quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Miscibility of this compound

While specific quantitative data is scarce, the principle of "like dissolves like" can be used to predict the miscibility of this compound with various organic solvents.[2] As a relatively non-polar molecule with an ester functional group, it is expected to be miscible with a wide array of common organic solvents. The following table provides a qualitative prediction of its miscibility.

| Solvent Class | Representative Solvents | Predicted Miscibility with this compound | Rationale |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Miscible | These solvents share some polar characteristics with the ester group of this compound, facilitating miscibility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Similarities in structure and polarity between this compound and halogenated solvents suggest good miscibility. Synthesis of this compound is often performed in anhydrous ether or dichloromethane.[3] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The non-polar nature of both this compound and aromatic hydrocarbons indicates a high likelihood of miscibility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Miscible | The cyclopentyl group contributes to the non-polar character of the molecule, suggesting good miscibility with non-polar aliphatic solvents. |

| Ethers | Diethyl ether, Dioxane | Miscible | The ether functional group is compatible with the ester group, and the overall non-polar nature of these solvents should lead to miscibility. Synthesis often involves anhydrous ether.[3] |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Likely Miscible, but with caution | While likely miscible, chloroformates can react with alcohols to form carbonate esters.[4] This reactivity should be considered, and anhydrous conditions are crucial. |

| Water | Immiscible | This compound is a non-polar organic compound and is expected to be immiscible with water. Chloroformates also hydrolyze in the presence of moisture.[4] |

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following protocols provide a framework for researchers to determine the solubility of this compound in their chosen organic solvents.

Qualitative Miscibility Determination

This simple, visual method provides a rapid assessment of whether this compound is miscible with a given solvent at a specific temperature.[5]

Materials:

-

This compound

-

A range of anhydrous organic solvents (see Table 1)

-

Small, dry glass vials or test tubes with caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected anhydrous organic solvent to a clean, dry vial.

-

Using a calibrated pipette, add 1 mL of this compound to the same vial.

-

Cap the vial securely and vortex the mixture for 30-60 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will be a single, clear, homogeneous phase.

-

Immiscible: The mixture will be cloudy or will separate into two distinct layers.[5]

-

-

Record the observation and the temperature at which the test was conducted.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[6]

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the chosen anhydrous organic solvent in a glass flask. The exact amount will depend on the expected solubility, but enough should be added to ensure a visible excess of the solute remains undissolved. b. Securely stopper the flask. c. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: a. After the equilibration period, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the collected sample through a chemically compatible syringe filter to remove any remaining microscopic undissolved droplets. d. Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

-

Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. .b. Analyze the calibration standards and the diluted sample using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for Determining this compound Solubility.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7][8]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[8][9] Recommended long-term storage is at 2-8°C.[9]

-

Reactivity: this compound is reactive and will hydrolyze in the presence of water or moist air. It can also react with alcohols.[4] All experiments should be conducted under anhydrous conditions.

Conclusion

References

- 1. This compound [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. afgsci.com [afgsci.com]

- 8. valsynthese.ch [valsynthese.ch]

- 9. aksci.com [aksci.com]

Spectral Data Analysis of Cyclopentyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl chloroformate (CAS No: 50715-28-1) is a key building block in organic synthesis, notably utilized in the introduction of the cyclopentyloxycarbonyl protecting group and in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure consists of a cyclopentyl ring attached to a chloroformate group. Accurate characterization of this reagent is paramount for ensuring reaction specificity and product purity. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for this compound, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for its structural confirmation.

Predicted and Expected Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral characteristics are based on predictive models and analysis of analogous structures. These predictions offer a robust baseline for the identification and verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentyl ring. The methine proton (H-1) adjacent to the oxygen atom is anticipated to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen and the chloroformate group. The methylene (B1212753) protons (H-2/H-5 and H-3/H-4) will appear as overlapping multiplets further upfield.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 | ~5.2 | Multiplet |

| H-2, H-5 | ~1.9 | Multiplet |

| H-3, H-4 | ~1.6 | Multiplet |

¹³C NMR (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbon of the chloroformate group appearing significantly downfield. The carbon atom bonded to the oxygen (C-1) will also be deshielded, while the other cyclopentyl carbons will resonate at higher fields.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~150 |

| C-1 | ~85 |

| C-2, C-5 | ~33 |

| C-3, C-4 | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the chloroformate group. Other significant peaks will correspond to the C-O and C-Cl stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Chloroformate) | ~1775 | Strong |

| C-O Stretch | ~1150 | Strong |

| C-Cl Stretch | ~700 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (148.59 g/mol ).[3] The fragmentation pattern will likely involve the loss of a chlorine atom, the cyclopentyl group, or the entire chloroformate moiety.

| m/z | Possible Fragment | Notes |

| 148/150 | [C₆H₉ClO₂]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113 | [C₆H₉O₂]⁺ | Loss of Cl |

| 85 | [C₅H₉O]⁺ | Loss of COCl |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 63 | [COCl]⁺ | Chloroformyl cation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Select the appropriate nucleus for detection (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts and multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions (e.g., m/z 10-200).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragments.

-

Compare the observed isotopic pattern of chlorine-containing fragments with the theoretical distribution.

-

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectral data.

References

An In-depth Technical Guide to Cyclopentyl Chloroformate: Structure, Isomers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl chloroformate is a key organic reagent, primarily utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility stems from the reactive chloroformate group, which allows for the facile introduction of a cyclopentyloxycarbonyl moiety onto various nucleophiles. This guide provides a comprehensive overview of the structural formula of this compound, a detailed exploration of its structural and functional group isomers, and a summary of its key physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and illustrates its fundamental reactivity, which is crucial for its application in complex molecule synthesis, such as in the development of novel peptidomimetic hepatitis C protease inhibitors.[2]

Structural Formula and Physicochemical Properties

This compound, with the molecular formula C₆H₉ClO₂, is the cyclopentyl ester of chloroformic acid.[3] Its structure features a central carbonyl group bonded to a chlorine atom and a cyclopentyloxy group.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉ClO₂ | [3] |

| Molecular Weight | 148.59 g/mol | [3] |

| Appearance | Clear or yellowish liquid with a pungent odor | |

| Density (20°C) | 1.15 g/cm³ | |

| Boiling Point | Decomposes before boiling | |

| Melting Point | Below -65 °C | |

| Solubility | Soluble in usual organic solvents |

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₆H₉ClO₂, a variety of structural and functional group isomers exist. These can be broadly categorized as follows:

-

Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups on the skeleton.

-

Chain Isomers: These isomers have different arrangements of the carbon skeleton.

-

Functional Group Isomers: These isomers have different functional groups.

A comparison of the known physicochemical properties of this compound and some of its isomers is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes | Reference(s) |

| This compound | C₆H₉ClO₂ | 148.59 | Decomposes | [3] | |

| 2-Chlorocyclopentanecarboxylic acid | C₆H₉ClO₂ | 148.59 | - | A functional group and positional isomer. | [4] |

| 2-Chlorocyclopentyl formate | C₆H₉ClO₂ | 148.59 | - | A functional group isomer. | [5] |

| 4-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | - | A functional group isomer with a different degree of saturation. | [6] |

| 5-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | - | A functional group and positional isomer of 4-chlorohexanoic acid. | [7] |

| 6-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | 107-108.6 @ 0.18 Torr | A functional group and positional isomer of 4-chlorohexanoic acid. | [8][9] |

| 2-Methylbutyl chloroformate | C₆H₁₁ClO₂ | 150.60 | - | A chain isomer with a different degree of saturation. | [10] |

| Cyclobutyl chloroformate | C₅H₇ClO₂ | 134.56 | 148.3 (Predicted) | A related compound with a different ring size. | [11][12] |

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized from the reaction of cyclopentanol (B49286) with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base to neutralize the HCl byproduct.[13]

Materials:

-

Cyclopentanol

-

Triphosgene

-

Pyridine

-

Anhydrous ether

-

1.0 N HCl aqueous solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of triphosgene (11.87 g, 40.0 mmol) in anhydrous ether (100 mL) is cooled to -70 °C.[13]

-

A mixed solution of cyclopentanol (10.9 mL, 120 mmol) and pyridine (10.7 mL, 132 mmol) is added slowly and dropwise to the triphosgene solution.[13]

-

The reaction mixture is stirred continuously for 1 hour at -70 °C and then allowed to warm to room temperature while stirring for an additional 1.5 hours.[13]

-

The reaction is quenched by the addition of 1.0 N HCl aqueous solution (110 mL).[13]

-

The organic phase is separated, washed with brine (60 mL), and dried over anhydrous sodium sulfate.[13]

-

The solvent is removed by distillation under reduced pressure to afford this compound.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Key Reactions:

-

Reaction with Amines: this compound reacts readily with primary and secondary amines to form stable carbamates. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield carbonate esters.

-

Reaction with Carboxylic Acids: The reaction with carboxylic acids produces mixed anhydrides, which are themselves reactive intermediates for acylation reactions.

This reactivity profile makes this compound a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. 3-Chlorohexanoic acid | C6H11ClO2 | CID 20274072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorocyclopentanecarboxylic acid | C6H9ClO2 | CID 85952860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorocyclopentyl formate | C6H9ClO2 | CID 10464485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorohexanoic acid | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 2-Methylbutyl chloroformate | C6H11ClO2 | CID 13747576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclobutyl chloroformate | C5H7ClO2 | CID 5362587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 81228-87-7 CAS MSDS (Cyclobutyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Cyclopentyl Chloroformate as a Derivatization Reagent for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically significant molecules, such as amino acids, organic acids, and pharmaceuticals, are non-volatile due to the presence of polar functional groups (-COOH, -OH, -NH2, -SH). Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.

Alkyl chloroformates are versatile derivatization reagents that react rapidly with a wide range of functional groups in an aqueous medium.[1] This application note details the use of cyclopentyl chloroformate as a derivatization reagent for the analysis of polar analytes by GC-MS. The cyclopentyl moiety offers a favorable increase in hydrophobicity and molecular weight to the derivatives, potentially improving chromatographic separation and mass spectrometric detection. While specific literature on this compound for this application is limited, this note provides a comprehensive protocol and expected performance based on the well-established principles of other alkyl chloroformate derivatizations, such as those using ethyl and methyl chloroformate.[2][3][4]

Principle of Derivatization

This compound reacts with active hydrogen-containing functional groups, such as amines, carboxylic acids, hydroxyls, and thiols, in a single step. The reaction, typically carried out in an aqueous/alcoholic solution with a base catalyst like pyridine, results in the formation of stable, more volatile N/O/S-cyclopentyloxycarbonyl derivatives.[5] The increased hydrophobicity of these derivatives facilitates their extraction into an organic solvent for subsequent GC-MS analysis.[1]

Analyte Suitability

This derivatization method is suitable for a broad range of polar analytes, including but not limited to:

-

Amino Acids: Both proteinogenic and non-proteinogenic amino acids can be derivatized on their amino and carboxylic acid groups.[5][6]

-

Organic Acids: Carboxylic acids are readily esterified.

-

Phenols and Alcohols: The hydroxyl groups are converted to their corresponding carbonate derivatives.

-

Amines: Primary and secondary amines are derivatized to form carbamates.

-

Thiols: Sulfhydryl groups can also be derivatized.

Experimental Protocols

Materials and Reagents

-

This compound (synthesis may be required if not commercially available)[7]

-

Analytes of interest (e.g., amino acid standards)

-

Internal Standard (e.g., a non-endogenous amino acid or a stable isotope-labeled analog)

-

Pyridine

-

Anhydrous Sodium Sulfate (B86663)

-

Extraction Solvent: Chloroform or n-Hexane

-

Deionized Water

-

Sample Matrix (e.g., serum, urine, cell culture media)

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in a suitable solvent (e.g., 0.1 M HCl for amino acids) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.

-

Sample Preparation:

-

Liquid Samples (e.g., serum, urine): Thaw frozen samples to room temperature. Precipitate proteins by adding a 3:1 ratio of a cold organic solvent (e.g., methanol (B129727) or acetonitrile), vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant for derivatization.

-

Solid Samples (e.g., tissue): Homogenize the tissue in an appropriate extraction buffer. Perform a liquid-liquid or solid-phase extraction to isolate the polar metabolites.

-

Derivatization Protocol

This protocol is adapted from established methods for other alkyl chloroformates.[3]

-

To 100 µL of the aqueous sample or standard solution in a glass vial, add 50 µL of the internal standard solution.

-

Add 200 µL of a cyclopentanol/pyridine mixture (e.g., 4:1 v/v). The cyclopentanol acts as a scavenger for excess reagent and aids in esterification of the carboxylic acid group.

-

Vortex the mixture for 30 seconds.

-

Add 50 µL of this compound.

-

Immediately cap the vial and vortex vigorously for 1 minute at room temperature. The reaction is typically rapid.

-

Add 500 µL of an extraction solvent (e.g., chloroform).

-

Vortex for 30 seconds to extract the derivatized analytes into the organic phase.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters (Suggested Starting Conditions)

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp 1: 10 °C/min to 180 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

| Parameter | Expected Performance Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 100 - 500 pg on-column |

| Limit of Quantification (LOQ) | 0.5 - 2 ng on-column |

| Precision (RSD%) | < 15% |

| Recovery (%) | 70 - 120% |

Visualizations

Caption: Experimental workflow for the derivatization of aqueous samples.

Caption: Generalized derivatization reaction of an analyte with this compound.

Conclusion

Derivatization with this compound presents a promising and versatile approach for the GC-MS analysis of a wide array of polar metabolites. The methodology is rapid, performed in an aqueous environment, and is expected to provide robust and reproducible results. The resulting derivatives are stable and exhibit excellent chromatographic properties. This application note provides a comprehensive framework for researchers to develop and validate methods using this compound for their specific analytical needs in metabolomics, clinical diagnostics, and pharmaceutical research. Further optimization of the derivatization and GC-MS parameters for specific analytes and matrices is recommended to achieve the best performance.

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Amine Derivatization with Cyclopentyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in various analytical and synthetic applications, particularly in drug development and metabolomics. This process enhances the volatility and thermal stability of amines for gas chromatography (GC) analysis and improves their chromatographic behavior and detectability in high-performance liquid chromatography (HPLC). Cyclopentyl chloroformate is a derivatizing agent that reacts with primary and secondary amines to form stable cyclopentyl carbamates. This modification increases the hydrophobicity of the amine, leading to improved retention in reversed-phase chromatography and better volatility for GC applications. The resulting derivative also has a higher molecular weight, which can be advantageous for mass spectrometry (MS) detection by shifting the molecular ion out of the low-mass background noise.

These application notes provide a detailed protocol for the derivatization of amines with this compound, intended for use in analytical laboratories for sample preparation prior to chromatographic analysis.

Reaction Principle

The derivatization reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

R-NH₂ (or R₂NH) + ClCOOC₅H₉ → R-NHCOOC₅H₉ (or R₂NCOOC₅H₉) + HCl

Experimental Protocols

This protocol is adapted from established methods for amine derivatization using analogous chloroformate reagents, such as ethyl and isobutyl chloroformate, due to the absence of a specific published protocol for this compound.[1][2]

Materials and Reagents

-

Amine sample

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., toluene)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

-

Anhydrous sodium sulfate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Standard laboratory glassware and equipment (vials, syringes, vortex mixer, centrifuge)

Protocol for Derivatization

-

Sample Preparation:

-

If the amine sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent like dichloromethane.

-

Dry the organic phase containing the amine with anhydrous sodium sulfate.

-

If the sample is solid, dissolve it in anhydrous dichloromethane to a known concentration.

-

-

Derivatization Reaction:

-

In a clean, dry reaction vial, add 100 µL of the amine solution.

-

Add 20 µL of anhydrous pyridine or triethylamine to act as a base.

-

Prepare a fresh solution of this compound in anhydrous dichloromethane (e.g., 10 mg/mL).

-

Add 100 µL of the this compound solution to the reaction vial.

-

Tightly cap the vial and vortex the mixture for 1-2 minutes.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, though this should be optimized for specific amines.

-

-

Work-up and Extraction:

-

Add 500 µL of deionized water to quench the reaction and dissolve the amine hydrochloride salt.

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate) and vortex for 1 minute to extract the derivatized amine.

-

Centrifuge the mixture to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.

-

Dry the final organic extract over anhydrous sodium sulfate.

-

-

Sample Analysis:

-

The resulting solution containing the cyclopentyl carbamate (B1207046) derivative is now ready for analysis by GC-MS or HPLC.

-

If necessary, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a suitable solvent for injection.

-

Data Presentation

The following table summarizes representative quantitative data for amine derivatization using analogous chloroformate reagents, which can be expected to be similar for this compound derivatization.

| Parameter | Typical Value Range | Notes |

| Reaction Yield | 85-99% | Yields are highly dependent on the specific amine, reaction conditions, and work-up procedure. |

| Linearity (r²) | > 0.99 | A linear response is typically observed over a wide concentration range for the derivatized amines.[3] |

| Limit of Detection (LOD) | 1-100 pg on-column (GC-MS) | LODs are instrument-dependent and can be influenced by the specific amine and the cleanliness of the sample matrix.[3] |

| Limit of Quantitation (LOQ) | 5-300 pg on-column (GC-MS) | LOQs are typically 3-5 times the LOD and represent the lowest concentration that can be reliably quantified. |

| Repeatability (RSD) | < 10% | The relative standard deviation for replicate analyses is generally low, indicating good precision of the derivatization and analytical method.[3] |

| Recovery | 70-120% | The efficiency of the extraction process for the derivatized amine from the sample matrix is typically within this range. |

Mandatory Visualization

Signaling Pathway/Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization of amines with this compound prior to chromatographic analysis.

References

Application Notes and Protocols for Cyclopentyl Chloroformate as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of carbamate (B1207046) chemistry and analogy to other common chloroformate-based protecting groups. Specific experimental data for cyclopentyl chloroformate is not widely available in the public domain, and therefore, the presented data and protocols should be considered as illustrative examples. Optimization of reaction conditions for specific substrates is highly recommended.

Introduction: The N-Cyclopentyloxycarbonyl (Cyc-O-CO) Protecting Group

In the multistep synthesis of complex molecules, particularly in peptide synthesis and drug development, the temporary protection of amine functionalities is crucial to prevent undesired side reactions. Carbamates are one of the most widely used classes of amine protecting groups due to their ease of installation, stability under a range of reaction conditions, and selective removal.[1][2]

This document describes the use of this compound to install the N-cyclopentyloxycarbonyl (Cyc-O-CO) protecting group onto primary and secondary amines. The Cyc-O-CO group offers a potential alternative to more common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), with its own unique stability profile and deprotection characteristics.

Properties of the N-Cyc Protecting Group

The N-Cyc protecting group is a carbamate formed by the reaction of an amine with this compound. Its properties can be inferred from its structure and comparison with other alkyl-based carbamates.

-

Stability: The N-Cyc group is expected to be stable to a variety of non-acidic and non-reductive conditions, making it compatible with many synthetic transformations.

-

Deprotection: Similar to other secondary alkyl carbamates, the N-Cyc group is anticipated to be removable under strong acidic conditions.

Experimental Protocols

General Protocol for the Protection of Amines with this compound

This protocol describes a general procedure for the protection of a primary or secondary amine with this compound under basic conditions.

Materials:

-

Amine substrate

-

This compound

-

Base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

-

Add the base (1.2-1.5 eq). For example, use triethylamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-Cyc protected amine.

General Protocol for the Deprotection of N-Cyc Protected Amines

This protocol describes a general procedure for the removal of the N-Cyc protecting group under acidic conditions.

Materials:

-

N-Cyc protected amine

-

Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane, or HBr in acetic acid)

-

Solvent (e.g., dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Cyc protected amine (1.0 eq) in a suitable solvent such as DCM.

-

Add an excess of the strong acid. For example, a solution of 25-50% TFA in DCM can be used.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting free amine can be further purified if necessary.

Data Presentation

The following tables present hypothetical data for the use of this compound as an amine protecting group.

Table 1: Illustrative Reaction Yields for the Protection of Various Amines with this compound

| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | TEA | DCM | 4 | 92 |

| 2 | Aniline | NaHCO₃ | Dioxane/H₂O | 12 | 85 |

| 3 | Diethylamine | DIPEA | THF | 6 | 88 |

| 4 | L-Alanine methyl ester | NaHCO₃ | THF/H₂O | 8 | 95 |

| 5 | 4-Bromoaniline | TEA | DCM | 16 | 78 |

Table 2: Illustrative Stability of the N-Cyc Protecting Group under Various Conditions

| Condition | Reagent/Solvent | Temperature (°C) | Stability |